Abivertinib maleate
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Overview
Description
Abivertinib maleate is a third-generation tyrosine kinase inhibitor that targets mutant forms of both human epidermal growth factor receptor (EGFR) and Bruton’s tyrosine kinase (BTK). It has been investigated for use in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies . This compound exerts immunomodulatory effects by preventing the production and release of pro-inflammatory cytokines, making it a potential treatment for conditions like COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abivertinib maleate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Abivertinib maleate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each reaction step is carefully monitored to ensure the formation of the desired product with minimal side reactions .
Scientific Research Applications
Abivertinib maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their mechanisms of action.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Abivertinib maleate exerts its effects by binding to and inhibiting EGFR and BTK receptors. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. Additionally, this compound inhibits the production and release of pro-inflammatory cytokines, thereby exerting immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another third-generation EGFR tyrosine kinase inhibitor, but structurally distinct from Abivertinib maleate.
Afatinib: A second-generation EGFR tyrosine kinase inhibitor with a broader spectrum of activity.
Erlotinib: A first-generation EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.
Uniqueness
This compound is unique due to its dual inhibition of EGFR and BTK, which allows it to target multiple pathways involved in cancer progression and immune modulation. This dual activity makes it a promising candidate for the treatment of various malignancies and inflammatory conditions .
Properties
CAS No. |
1822357-78-7 |
---|---|
Molecular Formula |
C30H34FN7O8 |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide;dihydrate |
InChI |
InChI=1S/C26H26FN7O2.C4H4O4.2H2O/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8;;/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1-;; |
InChI Key |
QITOONQVTOGMOJ-IUJXYRIYSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O.O.O |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
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